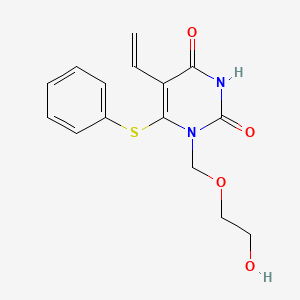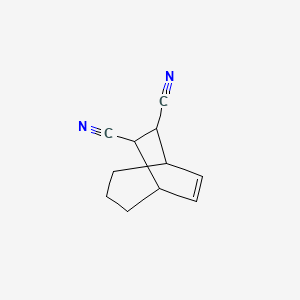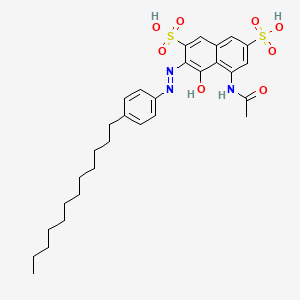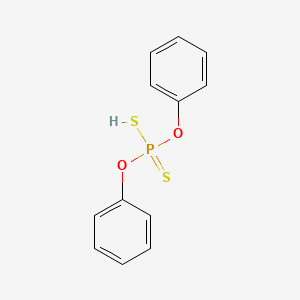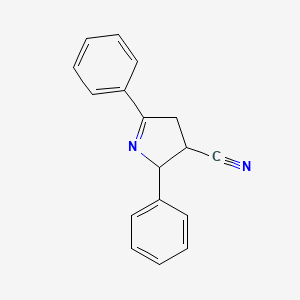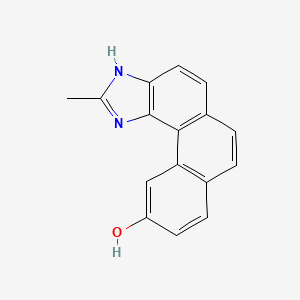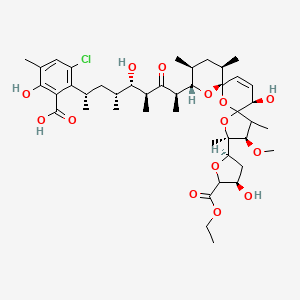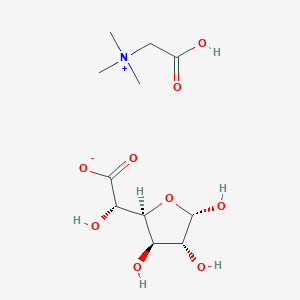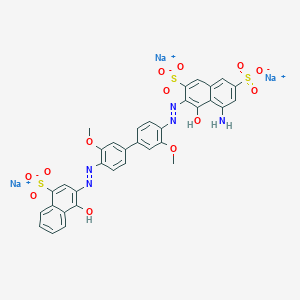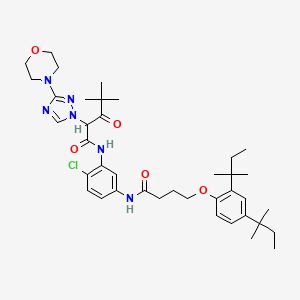
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-acetamide derivatives typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through cyclization reactions, followed by the introduction of various functional groups via substitution reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole-1-acetamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Condensation: Formation of larger molecules through the combination of smaller ones with the elimination of a small molecule like water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new aromatic or aliphatic groups.
Applications De Recherche Scientifique
1H-1,2,4-Triazole-1-acetamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of agrochemicals, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole-1-acetamide derivatives involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1H-1,2,4-Triazole-3-carboxamide
- 1H-1,2,4-Triazole-5-thiol
- 1H-1,2,4-Triazole-3-thiol
Uniqueness
1H-1,2,4-Triazole-1-acetamide, N-(5-((4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-1-oxobutyl)amino)-2-chlorophenyl)-alpha-(2,2-dimethyl-1-oxopropyl)-3-(4-morpholinyl)- is unique due to its complex structure, which may confer specific biological activities or chemical properties not found in simpler triazole derivatives. Its unique functional groups and molecular configuration can lead to distinct interactions with biological targets and novel applications in various fields.
Propriétés
Numéro CAS |
60520-30-1 |
|---|---|
Formule moléculaire |
C39H55ClN6O5 |
Poids moléculaire |
723.3 g/mol |
Nom IUPAC |
N-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-chlorophenyl]-4,4-dimethyl-2-(3-morpholin-4-yl-1,2,4-triazol-1-yl)-3-oxopentanamide |
InChI |
InChI=1S/C39H55ClN6O5/c1-10-38(6,7)26-14-17-31(28(23-26)39(8,9)11-2)51-20-12-13-32(47)42-27-15-16-29(40)30(24-27)43-35(49)33(34(48)37(3,4)5)46-25-41-36(44-46)45-18-21-50-22-19-45/h14-17,23-25,33H,10-13,18-22H2,1-9H3,(H,42,47)(H,43,49) |
Clé InChI |
JOLWJJOUIJWCAH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)NC(=O)C(C(=O)C(C)(C)C)N3C=NC(=N3)N4CCOCC4)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


